Benzodiazepine Receptor Binding Affinity Relative to Diazepam and Class Standards
In the foundational class-level SAR study by Tarzia et al., 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines were shown to displace ³H-diazepam from rat brain synaptosomal membranes with Ki values in the nanomolar range, comparable to or exceeding those of diazepam [1]. While the exact Ki for the 6-phenyl-3-(propylamino) derivative was not digitized in the available abstract, the publication's abstract and the patent literature note that several compounds in this series displayed binding affinities superior to classical benzodiazepines [1][2]. The 3-propyl substitution on the triazole ring (PTP scaffold) was highlighted as critical for remarkable anxiolytic activity [3].
| Evidence Dimension | BZR binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Not specified individually; series Ki range: 2.2 to 88 nM across analogs |
| Comparator Or Baseline | Diazepam (Ki comparable); reference benzodiazepines |
| Quantified Difference | Series members 'comparable to or more active than diazepam' |
| Conditions | ³H-diazepam displacement; rat brain synaptosomal homogenates; in vitro |
Why This Matters
The nanomolar receptor binding affinity positions this chemotype within the potency range of clinical anxiolytics, making it a relevant scaffold for neuroscience probe development or in vitro pharmacology studies, where lower Ki can translate to reduced compound consumption and higher assay sensitivity.
- [1] Tarzia G, Occelli E, Toja E, Barone D, Corsico N, Gallico L, Luzzani F. 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands. J Med Chem. 1988 Jun;31(6):1115-23. doi: 10.1021/jm00401a010. PMID: 2836588. View Source
- [2] EP 0085840 A1 - New 6-substituted-s-triazolo(3,4-a)phthalazine derivatives. Priority date 1982-01-18. View Source
- [3] Imamura T, et al. [Anxiolytic activities of pentanthrene type heterocyclic compounds]. Yakugaku Zasshi. 1993 May;113(5):400-5. doi: 10.1248/yakushi1947.113.5_400. PMID: 8101567. View Source
